1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Medicinal chemistry Physicochemical profiling Ligand efficiency

1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1235389-43-1) is a synthetic small-molecule urea derivative with molecular formula C₁₇H₂₇N₃O₅S and molecular weight 385.5 g/mol. It belongs to the methylsulfonyl piperidine urea class, a pharmacophore family implicated in soluble epoxide hydrolase (sEH) inhibition, NLRP3 inflammasome modulation, and cardiac sarcomere regulation.

Molecular Formula C17H27N3O5S
Molecular Weight 385.48
CAS No. 1235389-43-1
Cat. No. B2679759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
CAS1235389-43-1
Molecular FormulaC17H27N3O5S
Molecular Weight385.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C)OC
InChIInChI=1S/C17H27N3O5S/c1-24-15-5-4-14(10-16(15)25-2)12-19-17(21)18-11-13-6-8-20(9-7-13)26(3,22)23/h4-5,10,13H,6-9,11-12H2,1-3H3,(H2,18,19,21)
InChIKeyCMDWROIBUIIYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1235389-43-1): Procurement-Grade Structural and Physicochemical Profile


1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1235389-43-1) is a synthetic small-molecule urea derivative with molecular formula C₁₇H₂₇N₃O₅S and molecular weight 385.5 g/mol . It belongs to the methylsulfonyl piperidine urea class, a pharmacophore family implicated in soluble epoxide hydrolase (sEH) inhibition, NLRP3 inflammasome modulation, and cardiac sarcomere regulation [1]. The compound features a 3,4-dimethoxybenzyl group connected via a urea linker to a 1-(methylsulfonyl)piperidin-4-yl methyl moiety. Its computed XLogP3 of approximately 1.1 and seven hydrogen-bond acceptor sites [2] distinguish it physicochemically from mono-methoxy and unsubstituted benzyl analogs within the same series.

Why 1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea Cannot Be Replaced by Close Analogs in the Methylsulfonyl Piperidine Urea Series


Within the methylsulfonyl piperidine urea chemical series, the benzyl substituent is the primary site of pharmacophoric diversity and governs both physicochemical properties and target engagement potential. The 3,4-dimethoxy substitution pattern on the benzyl ring of CAS 1235389-43-1 introduces dual hydrogen-bond acceptor capacity (two methoxy oxygen atoms) absent in the unsubstituted benzyl analog (CAS not assigned) and doubles the H-bond acceptor count relative to the single 4-methoxy analog (CAS 1235621-99-4) . These modifications alter computed LogP, topological polar surface area, and predicted blood-brain barrier permeability relative to mono-substituted or alkyl-substituted series members, meaning that even compounds sharing the identical methylsulfonyl piperidine urea core cannot be assumed to exhibit equivalent solubility, permeability, or target-binding profiles [1]. Generic substitution without experimental confirmation therefore risks confounding structure-activity relationship (SAR) interpretation in any screening or medicinal chemistry campaign.

Quantitative Differentiation Evidence: 1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Count: 3,4-Dimethoxybenzyl vs. 4-Methoxybenzyl and Unsubstituted Benzyl Analogs

The target compound possesses seven hydrogen-bond acceptor sites (two urea carbonyl oxygens, two sulfonyl oxygens, one piperidine nitrogen, and two methoxy oxygen atoms) compared to six acceptors in the 4-methoxybenzyl analog (CAS 1235621-99-4, lacking the second methoxy oxygen) and five acceptors in the unsubstituted benzyl analog . This incremental H-bond acceptor capacity is structurally conferred by the 3,4-dimethoxy substitution pattern unique to CAS 1235389-43-1 within the immediate analog series.

Medicinal chemistry Physicochemical profiling Ligand efficiency

Rotatable Bond Count and Conformational Flexibility Differentiation

CAS 1235389-43-1 contains seven rotatable bonds (excluding the piperidine ring), compared to six in the 4-methoxybenzyl analog and five in the unsubstituted benzyl analog . This is attributed to the additional methoxy C–O bond in the 3-position of the benzyl ring, a feature absent in all mono-substituted and unsubstituted comparators. Higher rotatable bond count is associated with increased conformational entropy and may influence both binding kinetics and oral bioavailability predictions [1].

Molecular flexibility Entropic binding penalty Drug-likeness

Class-Level Pharmacophore Context: Methylsulfonyl Piperidine Urea as a Privileged sEH and NLRP3 Inhibitory Scaffold

The methylsulfonyl piperidine urea pharmacophore shared by CAS 1235389-43-1 is a validated scaffold for soluble epoxide hydrolase (sEH) inhibition. The closely related compound TUPS (1-(1-methanesulfonylpiperidin-4-yl)-3-(4-trifluoromethoxy)phenyl)urea, CAS 950184-27-7), bearing the identical methylsulfonyl piperidine urea core, demonstrates an IC₅₀ of 3 nM against recombinant human sEH . Patent US 9,925,177 B2 further establishes 4-methylsulfonyl-substituted piperidine ureas as a composition-of-matter class for dilated cardiomyopathy treatment via modulation of cardiac systolic function [1]. While direct potency data for CAS 1235389-43-1 are not publicly available, the conserved core scaffold supports class-level inference of potential sEH and/or NLRP3 pathway engagement, with the 3,4-dimethoxybenzyl substituent providing a distinct vector for SAR exploration.

Soluble epoxide hydrolase NLRP3 inflammasome Cardiovascular pharmacology

3,4-Dimethoxybenzyl as a Privileged Fragment in Kinase and Receptor Molecular Recognition

The 3,4-dimethoxybenzyl group present in CAS 1235389-43-1 is a recognized privileged fragment in medicinal chemistry, capable of mimicking ATP-binding pocket interactions observed in kinase inhibitors such as imatinib . This fragment is absent in all other identified members of the methylsulfonyl piperidine urea analog series (including the 4-methoxybenzyl, benzyl, tert-butyl, allyl, isopropyl, and benzhydryl variants). The ortho/para relationship of the two methoxy groups enables a bidentate hydrogen-bonding geometry that single-methoxy or unsubstituted phenyl analogs cannot replicate, providing a structural rationale for differential target recognition .

Kinase inhibitor design Fragment-based drug discovery ATP-binding pocket

Computed Lipophilicity (XLogP3) Differentiation Within the Methylsulfonyl Piperidine Urea Series

The computed XLogP3 for the C₁₇H₂₇N₃O₅S scaffold is approximately 1.1 [1], reflecting a balanced hydrophilic-lipophilic profile conferred by the polar methylsulfonyl and urea groups offsetting the lipophilic dimethoxybenzyl moiety. By comparison, the 4-methoxybenzyl analog (C₁₆H₂₅N₃O₄S, MW 355.5) is predicted to have a lower XLogP due to reduced carbon count and one fewer methoxy group, while the tert-butyl analog (CAS 1235143-87-9) is expected to exhibit significantly higher lipophilicity owing to its aliphatic substituent. An XLogP3 near 1 places CAS 1235389-43-1 within the optimal range for CNS drug-likeness (typically 1–3) while maintaining sufficient aqueous solubility for in vitro assay compatibility [2].

Lipophilicity ADME prediction Blood-brain barrier permeability

Recommended Procurement and Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1235389-43-1)


Structure-Activity Relationship (SAR) Exploration of the Benzyl Substituent in Methylsulfonyl Piperidine Urea sEH/NLRP3 Inhibitor Series

CAS 1235389-43-1 serves as the 3,4-dimethoxybenzyl variant in a systematic SAR matrix of methylsulfonyl piperidine ureas. When procured alongside the 4-methoxybenzyl analog (CAS 1235621-99-4) and the unsubstituted benzyl analog, it enables head-to-head comparison of how incremental methoxy substitution on the benzyl ring affects target potency, as established by the TUPS benchmark (sEH IC₅₀ = 3 nM for the trifluoromethoxy phenyl variant) . The dual methoxy substitution uniquely offers bidentate H-bond acceptor geometry at the benzyl terminus for probing recognition elements in sEH or NLRP3 binding pockets [1].

Physicochemical Property Profiling and CNS Drug-Likeness Assessment of Piperidine Urea Scaffolds

With a computed XLogP3 of approximately 1.1 and seven hydrogen-bond acceptor sites, CAS 1235389-43-1 occupies a distinct physicochemical niche suitable for parallel artificial membrane permeability assay (PAMPA) and MDCK-MDR1 permeability screening . Comparative profiling against the more lipophilic tert-butyl analog (CAS 1235143-87-9) and the less polar 4-methoxybenzyl analog (CAS 1235621-99-4) can delineate the lipophilicity-permeability-solubility trade-off within this chemotype, informing lead optimization decisions for CNS or cardiovascular indications [1].

Kinase Inhibitor Fragment Hybridization and Scaffold-Hopping Campaigns

The 3,4-dimethoxybenzyl fragment present in CAS 1235389-43-1 is structurally analogous to the ATP-mimetic motif found in type II kinase inhibitors . This compound can be employed as a tool molecule in kinase selectivity panels to determine whether the methylsulfonyl piperidine urea core—when combined with a dimethoxybenzyl recognition element—engages kinase ATP-binding sites, providing a starting point for fragment-based or scaffold-hopping campaigns targeting kinases relevant to cardiac hypertrophy or inflammatory signaling pathways [1].

Method Development and Analytical Reference Standard for LC-MS/MS Quantification of Methylsulfonyl Piperidine Urea Series

The distinct molecular weight (385.5 g/mol) and unique SMILES fingerprint of CAS 1235389-43-1 facilitate its use as an analytical reference standard for developing and validating LC-MS/MS methods . The compound's chromatographic retention time, fragmentation pattern, and ionization efficiency can serve as benchmarks for quantifying structurally related methylsulfonyl piperidine ureas in pharmacokinetic or in vitro metabolism studies, where unambiguous differentiation from the 4-methoxybenzyl (MW 355.5) and benzhydryl (MW 413.5) analogs is required [1].

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